molecular formula C15H17FO3 B8406623 4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester

4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester

Cat. No. B8406623
M. Wt: 264.29 g/mol
InChI Key: IQGOUMLIFNDAMD-UHFFFAOYSA-N
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Patent
US07985755B2

Procedure details

In an oven dried 1 neck round bottom flask with reflux condenser and stirbar, trans-4-carbomethoxycyclohexane-1-carboxylic acid (840 mg; 4.5 mmol) was heated to reflux in the presence of 15 mL thionyl chloride. After 3 hours reflux, mixture cooled to 40° C. under nitrogen flow, and excess thionyl chloride was removed at reduced pressure. Residue was taken up in 5 mL of dry tetrahydrofuran and added to a 0° C. mixture of 2-fluorophenylzinc iodide (9.0 mL; 4.5 mmol), tetrakis(triphenylphospine)palladium (0) (272 mg; 0.2 mmol) in 10 mL anhydrous tetrahydrofuran. Mixture was allowed to warm to room temperature over 16 hours. Reaction was quenched with 6 mL 1N HCl and ethyl acetate was taken in. Organics separated and aqueous re-extracted with 20 mL ethyl acetate. Combined organics were washed with sat. NaHCO3, water, brine and dried over MgSO4. Material was purified via flash silica plug (10:1) using 15% ethyl acetate in hexanes isocratic to give 800 mg of title compound. (67% yield)
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
272 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]([C@H:5]1[CH2:10][CH2:9][C@H:8]([C:11]([OH:13])=O)[CH2:7][CH2:6]1)([O:3][CH3:4])=[O:2].S(Cl)(Cl)=O.[I-].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Zn+]>O1CCCC1>[CH3:4][O:3][C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:13])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[F:19])[CH2:9][CH2:10]1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
C(=O)(OC)[C@@H]1CC[C@H](CC1)C(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
[I-].FC1=C(C=CC=C1)[Zn+]
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
272 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven dried 1 neck round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours reflux
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
ADDITION
Type
ADDITION
Details
added to a 0° C.
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with 6 mL 1N HCl and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Organics separated
EXTRACTION
Type
EXTRACTION
Details
aqueous re-extracted with 20 mL ethyl acetate
WASH
Type
WASH
Details
Combined organics were washed with sat. NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Material was purified via flash silica plug (10:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCC(CC1)C(C1=C(C=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.